molecular formula C18H17FN2O5S B2458076 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 954634-64-1

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No. B2458076
CAS RN: 954634-64-1
M. Wt: 392.4
InChI Key: DISOLBZTTDUCDL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group and a pyrrolidin-3-yl group . It’s worth noting that compounds with similar structures have been studied for their potential applications in various fields, including medicine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . Another method involves a simple condensation using benzo-[d][1,3]-dioxole carbaldehyde .

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Research on parabens, which are structurally related to the compound of interest due to their benzoate components, highlights the environmental impact of these compounds. They have been identified as emerging contaminants with potential weak endocrine-disrupting effects. Analytical studies since the mid-1920s have shown their persistent presence in water bodies, raising concerns about their biodegradability and the formation of chlorinated by-products which may have unknown toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications in Medicinal Chemistry

Benzoxaborole compounds, incorporating structural motifs similar to the compound , have been explored for their broad spectrum of medicinal applications. Over the past decade, benzoxaboroles have been developed into classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Their unique mechanism of action, involving the inhibition of enzymes essential to the life cycle of various pathogens, underscores the potential of similarly structured compounds in drug development (Nocentini, Supuran, & Winum, 2018).

Advanced Synthesis Techniques

The synthesis of fluorinated biphenyl compounds, which share the fluorobenzene moiety with the compound of interest, has been optimized for industrial applications. Such research emphasizes the importance of developing efficient, cost-effective, and environmentally friendly synthetic routes for complex organic molecules. This is particularly relevant for the synthesis of intermediates in pharmaceutical manufacturing, highlighting the continuous need for innovation in chemical synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Toxicity and Environmental Impact

Studies on the toxicity and environmental impact of new psychoactive substances (NPS) and compounds like benzophenone-3 (BP-3) emphasize the necessity for comprehensive evaluation of chemical substances before widespread use. These studies reveal the complex interactions between synthetic compounds and biological systems, including potential endocrine-disrupting effects and bioaccumulation, which are crucial considerations for any new chemical entity (Nugteren-van Lonkhuyzen et al., 2015; Kim & Choi, 2014).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential in anticancer research . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathway related to cell division. By interacting with tubulin and disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Pharmacokinetics

, which suggests good bioavailability. Lipinski’s rule is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death, which can stop the growth of cancer cells .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISOLBZTTDUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide

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